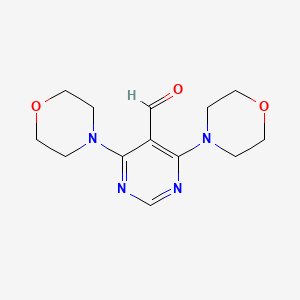

4,6-Dimorpholinopyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

There are reports of aromatic nucleophilic substitution reaction products on similar compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Scientific Research Applications

Synthesis of New Pyrimidine Derivatives

Zinchenko et al. (2017) described the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines using 4,6-dichloropyrimidine-5-carbaldehyde. This process involves intramolecular cyclization to form new pyrimidine derivatives, potentially useful as intermediates in medicinal chemistry (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

Interaction with Glycine Esters

A study by Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. This reaction led to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings suggest potential routes for synthesizing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis of Condensed Azines

Bakulina et al. (2014) reported the synthesis of pyrido[2,3-d]pyrimidine from 4,6-dichloropyrimidine-5-carbaldehyde, highlighting its utility in constructing complex heterocyclic structures, which can be valuable in pharmaceutical research (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

SNAr Reactions on Pyrimidine Aldehydes

Trilleras et al. (2022) investigated aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. They observed the formation of aminated, solvolyzed, and condensed products, which are precursors for constructing pyrimidine-based N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).

Push-Pull Fluorophores

Telore et al. (2015) synthesized a series of push-pull chromophoric extended styryls from carbaldehyde derivatives. These compounds exhibited unique photophysical properties and potential applications in fluorescence molecular rotors for viscosity sensing (Telore, Satam, & Sekar, 2015).

Benzofuran-Fused Pyrido Pyrimidines

Li et al. (2014) developed a catalyst-free approach for synthesizing benzofuran-fused pyrido[4,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehyde, demonstrating potential antitumor activities. This highlights the role of carbaldehyde in the development of novel anticancer compounds (Li, Yue, Xiang, Lv, Song, Miao, & Yang, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, such as this compound, are often involved in interactions with various enzymes and receptors in the body, playing significant roles in numerous biological processes .

Mode of Action

It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

properties

IUPAC Name |

4,6-dimorpholin-4-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c18-9-11-12(16-1-5-19-6-2-16)14-10-15-13(11)17-3-7-20-8-4-17/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDMGBQAVPKBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)

![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)

![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)

![2-(2-oxoimidazolidine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2472515.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)

![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)